5-Bromo-7-chloro-1-methyl-1H-indazole
Description
5-Bromo-7-chloro-1-methyl-1H-indazole (CAS: 1782588-81-1) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 261.51 g/mol. It features a bromine substituent at position 5, a chlorine atom at position 7, and a methyl group at the 1-position of the indazole core (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3 |
InChI Key |
FJUWLVWSWROKOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-Bromo-7-chloro-1-methyl-1H-indazole generally follows a multi-step approach:
- Step 1: Construction of the indazole core — usually via cyclization of appropriately substituted phenylhydrazines or related precursors.
- Step 2: Selective halogenation — introduction of bromine at the 5-position and chlorine at the 7-position of the indazole ring.
- Step 3: N-Methylation — methylation of the indazole nitrogen (N-1) to yield the final compound.
This sequence can vary depending on the starting materials and reagents used, but the key challenge lies in achieving regioselective halogenation and efficient N-methylation without affecting the core structure.
Detailed Synthetic Routes
Starting Materials and Core Formation
A common approach begins with 4-bromo-2-chloroaniline or similar substituted anilines as precursors. These undergo diazotization and subsequent reaction with hydrazine derivatives to form the indazole ring system.
Alternatively, 2-bromo-4-chlorophenylhydrazine can be cyclized under acidic or basic conditions to yield 5-bromo-7-chloro-1H-indazole. The cyclization is typically performed by heating in solvents such as ethanol or DMF with acid or base catalysis.
Halogenation
Selective halogenation is crucial. Literature on related compounds such as 5-bromo-7-methylindole shows that bromination can be achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled temperature and solvent conditions to ensure substitution at the 5-position.
Chlorination at the 7-position can be introduced either by starting with a chlorinated aniline or by electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under mild conditions.
N-Methylation
N-Methylation of the indazole nitrogen is typically performed using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. The reaction proceeds under anhydrous conditions, often in polar aprotic solvents like DMF or DMSO, at room temperature or slightly elevated temperatures.
Representative Synthetic Procedure Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-bromo-2-chloroaniline, hydrazine hydrate, ethanol, reflux | Cyclization to form 5-bromo-7-chloro-1H-indazole | 70–85 | Acid or base catalysis may be employed |
| 2 | N-bromosuccinimide (NBS), dichloromethane, 0–5 °C | Bromination at position 5 (if not pre-brominated) | 80–90 | Controlled temperature prevents over-bromination |
| 3 | Methyl iodide, potassium carbonate, DMF, room temp | N-Methylation of indazole nitrogen | 85–95 | Anhydrous conditions improve selectivity |
Note: The above yields are typical ranges from analogous literature on halogenated indazoles and methylation reactions.
Alternative Methods and Catalysts
Some patents and literature suggest the use of Sonogashira coupling and ring-closing reactions for related compounds such as 5-bromo-7-methylindole, which can be adapted for indazole derivatives by modifying the substituents and reaction conditions. For example:
- Iodination of aniline derivatives followed by
- Pd-catalyzed coupling reactions (e.g., Sonogashira coupling) with alkynes or other coupling partners
- Base-induced cyclization to form the indazole ring
While these methods are more complex, they offer high regioselectivity and yields, especially for industrial-scale synthesis.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Values | Comments |
|---|---|---|
| Starting material | 4-bromo-2-chloroaniline or 2-bromo-4-chlorophenylhydrazine | Commercially available or synthesized |
| Cyclization solvent | Ethanol, DMF | Reflux or heating conditions |
| Bromination reagent | N-bromosuccinimide (NBS) | Temperature control critical |
| Chlorination reagent | N-chlorosuccinimide (NCS) or pre-chlorinated precursors | Mild conditions preferred |
| Methylation reagent | Methyl iodide or dimethyl sulfate | Requires base and anhydrous environment |
| Base for methylation | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Purification | Silica gel column chromatography, recrystallization | Ensures high purity |
| Typical overall yield | 60–80% | Dependent on scale and optimization |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated indazole derivatives.
Scientific Research Applications
5-Bromo-7-chloro-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized indazole derivatives
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen vs.
- Positional Isomerism : Swapping bromine and chlorine positions (5-Br/7-Cl vs. 7-Br/5-Cl) alters the electron density distribution, which may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-7-chloro-1-methyl-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation and cyclization reactions. For example, alkylation of 5-bromo-7-chloro-1H-indazole precursors with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields the 1-methyl derivative. Cyclization steps often require Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce bromine and chlorine substituents . Solvent choice (e.g., DMF vs. THF) and temperature significantly affect reaction efficiency. Purity optimization involves recrystallization from ethanol/water mixtures, with yields ranging from 60–85% depending on substituent reactivity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL-2018) reveals planar indazole rings with halogen (Br/Cl) and methyl substituents influencing packing. Weak C–H⋯N hydrogen bonds and π–π stacking (interplanar distance ~3.5 Å) dominate the crystal lattice. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using WinGX ensures R-factor < 0.05 .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC/LC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., dehalogenated derivatives).
- NMR (¹H/¹³C) : Assigns methyl (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm), with Br/Cl substituents causing deshielding .
- FT-IR : Confirms N–H stretches (absent in 1-methyl derivatives) and C–Br/C–Cl vibrations (550–650 cm⁻¹) .
Advanced Research Questions
Q. How do substituent positions (Br, Cl, methyl) influence reactivity in cross-coupling reactions, and what mechanistic challenges arise?
- Methodological Answer : The bromine at C5 is more reactive than chlorine at C7 in Suzuki-Miyaura couplings due to lower bond dissociation energy (Br-C: ~70 kcal/mol vs. Cl-C: ~81 kcal/mol). Steric hindrance from the methyl group at N1 slows transmetallation, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C). Competing dehalogenation is mitigated by using aryl boronic esters instead of acids .
Q. What contradictions exist in reported biological activity data, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in kinase inhibition (IC₅₀ values ranging from 0.2–5 μM) stem from assay conditions (ATP concentration, enzyme isoforms). Standardizing assays with recombinant kinases (e.g., JAK2 vs. EGFR) and using isothermal titration calorimetry (ITC) to measure binding affinity improves reproducibility . Negative controls (e.g., unsubstituted indazole) validate target specificity.
Q. How can computational methods (DFT, MD) predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecule’s geometry (B3LYP/6-31G* basis set) to identify electrophilic regions (C5-Br, C7-Cl). Molecular docking (AutoDock Vina) into kinase ATP-binding pockets reveals hydrogen bonds with backbone amides (e.g., Met793 in EGFR). MD simulations (100 ns, CHARMM36) assess stability of binding poses, with RMSD < 2.0 Å indicating robust interactions .
Structural and Functional Comparisons
Q. How does this compound compare to analogs like 5-Bromo-7-iodo-1H-indazole in terms of reactivity and bioactivity?
- Methodological Answer :
| Property | 5-Bromo-7-chloro-1-methyl | 5-Bromo-7-iodo-1H-indazole |
|---|---|---|
| Electrophilicity | Moderate (Cl less activating) | High (I activates via σ-hole) |
| Suzuki Yield | 75–85% | 60–70% (due to I steric bulk) |
| Kinase IC₅₀ | 0.5 μM (JAK2) | 1.2 μM (JAK2) |
| Iodine’s larger atomic radius enhances π-stacking but reduces solubility in aqueous media . |
Experimental Design Considerations
Q. What strategies mitigate halogen exchange during functionalization of this compound?
- Methodological Answer :
- Use Pd-PEPPSI catalysts to suppress oxidative addition of Cl/Br.
- Avoid polar aprotic solvents (DMF) in SNAr reactions; switch to toluene with crown ethers.
- Monitor reactions via in-situ Raman spectroscopy to detect early-stage exchange .
Data Interpretation and Validation
Q. How can researchers distinguish between true biological activity and assay artifacts in high-throughput screens?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
